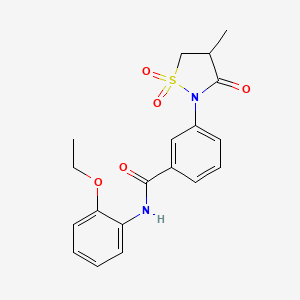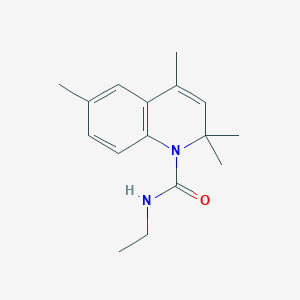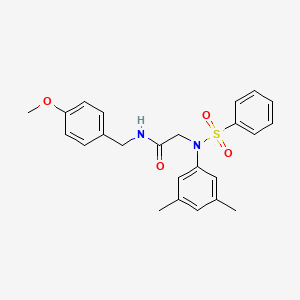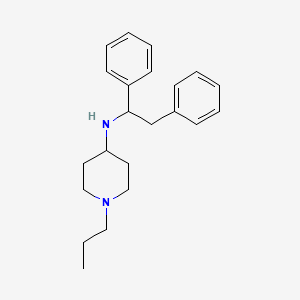
N-butyl-N'-(3-methylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-N'-(3-methylphenyl)ethanediamide, also known as N,N-diethyl-3-methylbenzamide or DEET, is a widely used insect repellent. It was first synthesized in 1953 by the United States Department of Agriculture, and since then, it has become one of the most effective and commonly used insect repellents.
作用機序
DEET works by blocking the insects' ability to detect the presence of humans by interfering with their olfactory receptors. DEET has been shown to disrupt the olfactory receptors of insects, making it difficult for them to locate their hosts. This mechanism of action makes DEET highly effective as an insect repellent.
Biochemical and Physiological Effects:
DEET has been shown to have low toxicity in humans. However, it can cause skin irritation and allergic reactions in some individuals. DEET can also be absorbed through the skin and into the bloodstream, where it can be metabolized and excreted.
実験室実験の利点と制限
DEET is widely used in laboratory experiments to study the behavior of insects. It is highly effective as an insect repellent, making it ideal for use in experiments that require the presence of insects. However, DEET can also interfere with the olfactory receptors of insects, which can affect the results of experiments that rely on insect behavior.
将来の方向性
There are several areas of research that could benefit from further investigation into the properties and mechanisms of DEET. These include:
1. Developing new insect repellents that are more effective and less toxic than DEET.
2. Studying the effects of DEET on the olfactory receptors of insects to better understand its mechanism of action.
3. Investigating the potential use of DEET as a tool for studying insect behavior.
4. Exploring the potential use of DEET in agriculture to protect crops from insect damage.
Conclusion:
DEET is a highly effective insect repellent that has been extensively studied for its properties and mechanisms of action. It is widely used in laboratory experiments, but its use can also have limitations. Further research is needed to fully understand the properties and mechanisms of DEET and to develop new insect repellents that are more effective and less toxic.
合成法
DEET can be synthesized by the reaction of 3-methylbenzoic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with diethylamine. The resulting product is then purified and recrystallized to obtain pure DEET.
科学的研究の応用
DEET has been extensively studied for its insect repellent properties. It is effective against a wide range of insects, including mosquitoes, ticks, and biting flies. DEET works by blocking the insects' ability to detect the presence of humans by interfering with their olfactory receptors.
特性
IUPAC Name |
N-butyl-N'-(3-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-3-4-8-14-12(16)13(17)15-11-7-5-6-10(2)9-11/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMYFFHHVNUQHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C(=O)NC1=CC=CC(=C1)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-butyl-N'-(3-methylphenyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(4-ethoxyphenyl)-N~2~-methylglycinamide](/img/structure/B5129713.png)

![3-chloro-N-(3,4-dimethoxyphenyl)-5-(2-thienyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5129724.png)



![2,7-bis{[4-(2-pyridinyl)-1-piperazinyl]sulfonyl}-9H-fluoren-9-one](/img/structure/B5129773.png)

![2-amino-4-(5-bromo-2,4-dimethoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5129796.png)

![1-[3-(4-chlorophenoxy)benzyl]-3-piperidinol](/img/structure/B5129815.png)

![2-[(4-{[4-(2-methoxyethyl)-1-piperazinyl]carbonyl}-1,3-oxazol-2-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5129829.png)
![2-methyl-N-(3-methylphenyl)-5-[(4-methyl-1-piperazinyl)carbonyl]benzenesulfonamide](/img/structure/B5129832.png)